(3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol
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Description
(3R*,4R*)-1-(4-chloro-2-fluorobenzoyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol is a useful research compound. Its molecular formula is C15H17ClFNO2 and its molecular weight is 297.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.0931846 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Towards the New Heterocycle Based Molecule
A study presented the synthesis and characterization of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, exploring its potential in nonlinear optics, with applications including anti-cancer drug development. Advanced analytical techniques were employed to characterize the molecule, and DFT calculations alongside molecular dynamics simulations investigated its reactive properties, indicating stability in water and sensitivity to autoxidation mechanisms. This research suggests the molecule's applicability in developing new therapeutic agents due to its stable complex formation with human alpha9 nicotinic acetylcholine receptor antagonist properties (Murthy et al., 2017).
Antifungal and Antibacterial Applications
Synthesis and Antibacterial Activity of Novel Pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Derivatives
A series of novel compounds were synthesized, demonstrating potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates. The introduction of a fluorine atom at specific positions reduced acute toxicity and convulsion inductive ability, while eliminating phototoxicity, showcasing these compounds' potential as effective antibacterial agents (Asahina et al., 2008).
Environmental and Safety Studies
Environmental Exposure to Organophosphorus and Pyrethroid Pesticides
This cross-sectional study in South Australia highlighted widespread chronic exposure to OPs and PYRs in children, with OP metabolites more commonly detected than PYR. The study emphasizes the importance of understanding exposure levels for public health policy development concerning the regulation and use of these chemicals (Babina et al., 2012).
Cancer Research
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
Research on 6-Fluorobenzo[b]pyran-4-one derivatives revealed their anticancer activity against human cancer cell lines at low concentrations. These compounds represent promising leads for further development as anticancer agents, highlighting the significance of fluorinated molecules in therapeutic advancements (Hammam et al., 2005).
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO2/c1-9-7-18(8-15(9,20)10-2-3-10)14(19)12-5-4-11(16)6-13(12)17/h4-6,9-10,20H,2-3,7-8H2,1H3/t9-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCASFVJOBQOD-PSLIRLAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.